N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a synthetic organic compound with the molecular formula C15H15N3OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyrazole core, followed by functionalization to introduce the ethyl, methyl, and phenyl groups.
Formation of Thieno[2,3-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.
Functionalization: The core structure is then functionalized through various reactions, such as alkylation and acylation, to introduce the ethyl, methyl, and phenyl groups. Typical reagents include ethyl halides, methyl iodide, and phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a central nervous system (CNS) agent.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with CNS receptors to produce neurological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-d]pyrazole-5-carboxamide
- N-ethyl-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-5-carboxamide
Uniqueness
N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific thieno[2,3-c]pyrazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-ethyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-16-14(19)13-9-12-10(2)17-18(15(12)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTYFVRBCDZZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(S1)N(N=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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